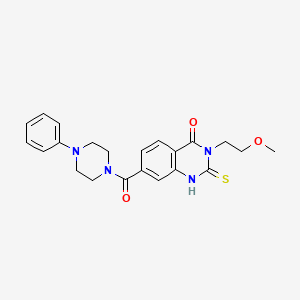

![molecular formula C18H22N6O4S B6579443 1-(3,4-dimethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021119-75-4](/img/structure/B6579443.png)

1-(3,4-dimethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazolopyridazines are a class of compounds that contain a triazole ring fused with a pyridazine ring . They have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . Piperazines, on the other hand, are a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. They are used in a variety of therapeutic drugs and have shown a wide range of biological activity.

Synthesis Analysis

The synthesis of triazolopyridazines often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other reagents . The synthesis of piperazines can be achieved through several methods, including the reaction of amines with α-halocarbonyl compounds .Molecular Structure Analysis

The molecular structure of triazolopyridazines and piperazines is characterized by their heterocyclic rings. In triazolopyridazines, the triazole and pyridazine rings are fused together, while in piperazines, the ring contains two nitrogen atoms at opposite positions .Chemical Reactions Analysis

The chemical reactions involving triazolopyridazines and piperazines can be quite diverse, depending on the substituents present on the rings and the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely, depending on their specific structures. Some general characteristics of triazolopyridazines and piperazines include their ability to form hydrogen bonds, which can influence their solubility and reactivity .Applications De Recherche Scientifique

- Researchers have explored the anticancer potential of this compound. It may inhibit tumor growth by interfering with cell division or signaling pathways. Further studies are needed to elucidate its mechanism of action and efficacy against specific cancer types .

- The compound has shown promise as an antimicrobial agent. It could combat bacterial, fungal, or viral infections. Investigating its mode of action and optimizing its activity against specific pathogens is crucial .

- Some studies suggest that this compound possesses analgesic (pain-relieving) and anti-inflammatory properties. Understanding its interactions with pain receptors and inflammatory pathways is essential for drug development .

- Antioxidants protect cells from oxidative damage. This compound might exhibit antioxidant activity, contributing to cellular health. Researchers investigate its radical-scavenging abilities and potential health benefits .

- The compound acts as an enzyme inhibitor. It targets enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These enzymes play critical roles in various physiological processes, making them potential drug targets .

- Tuberculosis remains a global health challenge. Preliminary studies suggest that this compound exhibits antitubercular effects. Researchers explore its potency against Mycobacterium tuberculosis and its safety profile .

Anticancer Activity

Antimicrobial Properties

Analgesic and Anti-Inflammatory Effects

Antioxidant Potential

Enzyme Inhibition

Antitubercular Activity

Mécanisme D'action

Target of Action

The primary targets of this compound are the Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase 1 (PARP-1) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . PARP-1 is involved in DNA repair and programmed cell death .

Mode of Action

The compound interacts with its targets, EGFR and PARP-1, by inhibiting their activities . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as cell growth and DNA repair .

Biochemical Pathways

The inhibition of EGFR and PARP-1 affects multiple biochemical pathways. EGFR inhibition can disrupt cell signaling pathways involved in cell proliferation and survival . The inhibition of PARP-1 can impair the DNA repair pathway, leading to the accumulation of DNA damage and triggering apoptosis, or programmed cell death .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . By inhibiting EGFR and PARP-1, the compound disrupts cell growth and DNA repair mechanisms, leading to cell death . This makes it a potential candidate for anti-cancer therapy .

Orientations Futures

Propriétés

IUPAC Name |

6-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O4S/c1-13-19-20-17-6-7-18(21-24(13)17)22-8-10-23(11-9-22)29(25,26)14-4-5-15(27-2)16(12-14)28-3/h4-7,12H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBRQZVLBKXDBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)-1-[(phenylcarbamoyl)amino]formamide](/img/structure/B6579362.png)

![3-(4-chlorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6579368.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6579374.png)

![3-{6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6579378.png)

![4-[methyl(phenyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6579380.png)

![ethyl 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6579392.png)

![methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate](/img/structure/B6579393.png)

![2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6579403.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide](/img/structure/B6579409.png)

![N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B6579415.png)

![N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide](/img/structure/B6579417.png)

![2,3-dimethoxy-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6579450.png)

![N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide](/img/structure/B6579463.png)